cis-Pterostilbene

Descripción general

Descripción

cis-Pterostilbene is a naturally occurring polyphenolic compound belonging to the stilbene family. It is a dimethyl ether derivative of resveratrol and is predominantly found in blueberries, grapes, and other small fruits. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-Pterostilbene typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde.

Wittig Reaction: The key step involves a Wittig reaction, where the aldehyde is converted to the corresponding stilbene using a phosphonium ylide.

Hydrogenation: The resulting trans-stilbene is then subjected to hydrogenation to obtain the cis isomer.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

cis-Pterostilbene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydrostilbene derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrostilbene derivatives.

Substitution: Halogenated stilbene derivatives.

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1.1 Synthesis and Chemistry

cis-Pterostilbene serves as a precursor in the synthesis of various bioactive molecules. Its unique chemical structure allows for modifications that can yield compounds with enhanced biological activities. This property is particularly useful in medicinal chemistry for developing new therapeutic agents.

1.2 Biological Mechanisms

Studies have demonstrated that this compound modulates several cellular pathways, influencing gene expression and cellular behavior. Notably, it activates the Nrf2 pathway, which upregulates antioxidant enzymes, and inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production . This dual action positions this compound as a potent agent in combating oxidative stress and inflammation.

Medical Applications

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer types, including breast, pancreatic, lung, and colon cancers. It induces apoptosis in cancer cells by modulating critical signaling pathways such as PI3K/Akt and MAPK . In vitro studies have shown that it decreases cell viability in cancer cell lines at concentrations as low as 40 µM .

Case Study: Breast Cancer

In a study focusing on breast cancer stem cells, this compound was found to enhance chemotherapy sensitivity by selectively inhibiting CD44+/CD24- cancer stem cells in MCF-7 cell lines. This suggests its potential role in improving treatment outcomes for breast cancer patients .

2.2 Neuroprotective Effects

this compound has shown promise in neuroprotection by enhancing neuronal health and reducing apoptosis in neurodegenerative conditions. Its ability to cross the blood-brain barrier effectively allows it to exert protective effects against oxidative damage in neuronal cells .

Nutraceutical and Functional Food Applications

Due to its health benefits, this compound is increasingly being incorporated into nutraceuticals and functional foods. Its antioxidant and anti-inflammatory properties make it an attractive ingredient for products aimed at promoting overall health and preventing chronic diseases .

Pharmacokinetics

This compound exhibits superior pharmacokinetic properties compared to its parent compound resveratrol. It has a higher oral bioavailability (approximately 66.9%) and reaches peak plasma concentrations more rapidly (Cmax values significantly higher than those of resveratrol) . This profile enhances its therapeutic potential, making it suitable for frequent dosing regimens without the risk of accumulation-related toxicity .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Precursor for bioactive compounds; versatile synthesis capabilities |

| Anticancer Activity | Induces apoptosis; effective against multiple cancer types; enhances chemotherapy sensitivity |

| Neuroprotection | Reduces oxidative damage; enhances neuronal health |

| Nutraceuticals | Incorporated into functional foods due to health benefits |

| Pharmacokinetics | Higher bioavailability than resveratrol; rapid absorption and clearance |

Mecanismo De Acción

The mechanism of action of cis-Pterostilbene involves several molecular targets and pathways:

Antioxidant Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: It induces apoptosis in cancer cells by modulating the PI3K/Akt and MAPK pathways.

Comparación Con Compuestos Similares

cis-Pterostilbene is often compared with other stilbenes, such as resveratrol and trans-Pterostilbene:

Resveratrol: While resveratrol is well-known for its health benefits, this compound has better bioavailability and stability.

trans-Pterostilbene: The trans isomer is more stable and exhibits stronger biological activity compared to the cis isomer.

Similar Compounds

Resveratrol: A natural polyphenol found in grapes and red wine.

trans-Pterostilbene: The trans isomer of Pterostilbene with higher stability.

Piceatannol: Another stilbene derivative with potent biological activities.

Actividad Biológica

Cis-Pterostilbene, a naturally occurring compound related to resveratrol, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

This compound (trans-3,5-dimethoxy-4-hydroxystilbene) is a stilbenoid predominantly found in blueberries and grapes. Its structure allows it to exhibit enhanced bioavailability compared to other stilbenes, making it a subject of interest in pharmacological research.

Antioxidant Properties

This compound is recognized for its potent antioxidant capabilities. It effectively reduces oxidative stress by modulating cellular pathways and enhancing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Studies have shown that it activates the Nrf2 pathway, leading to increased expression of Nrf2-regulated genes which are crucial for cellular defense against oxidative damage .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It inhibits the activation of NF-κB, leading to downregulation of pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly beneficial in conditions characterized by chronic inflammation .

Anticancer Activity

Research indicates that this compound possesses antineoplastic properties. It alters the cell cycle, induces apoptosis, and inhibits metastasis across various cancer cell lines. In vivo studies have demonstrated significant reductions in tumor size and burden in animal models treated with this compound . The compound has been shown to inhibit cancer growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Study 1: Cardioprotective Effects

A study demonstrated that this compound protects cardiomyocytes from hypoxia-reoxygenation injury by activating SIRT1, which enhances mitochondrial function and reduces oxidative stress markers . This cardioprotective effect suggests potential applications in treating ischemic heart diseases.

Study 2: Neuroprotective Potential

This compound has shown promise in neuroprotection by crossing the blood-brain barrier effectively. It has been implicated in reducing neuroinflammation and oxidative stress in models of neurodegenerative diseases .

| Study | Findings | |

|---|---|---|

| Cardioprotective Effects | Activation of SIRT1 improves mitochondrial function | Potential treatment for ischemic heart diseases |

| Neuroprotective Potential | Reduces neuroinflammation and oxidative stress | Promising for neurodegenerative disease management |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and clearance from the body. Its glucuronide-conjugated metabolites are primarily excreted within 12 hours post-administration, minimizing the risk of accumulation and toxicity . This profile allows for flexible dosing regimens tailored to individual patient needs.

Propiedades

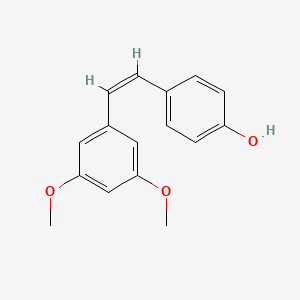

IUPAC Name |

4-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C\C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441351-32-2 | |

| Record name | Pterostilbene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441351322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTEROSTILBENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBS8JQ0T3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.